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molecular formula C18H27N3O4 B193237 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester CAS No. 3543-74-6

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester

Cat. No. B193237
M. Wt: 349.4 g/mol
InChI Key: SJYOJVBTSZGDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108924B2

Procedure details

Ethyl 4-[5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate (II, 200.0 g, 0.763 mol) was added to DM Water (1.1 L). Aqueous sodium acetate.3H2O (20.0 g sodium acetate.3H2O in 100 mL DM water) and acetic acid (400 mL) was added and agitated until complete dissolution of compound of the formula II. The reaction mixture was cooled to 0-5° C. and ethylene oxide (270.0 g, 6.12 mole) was added maintaining the temperature of the reaction mixture at 0-5° C. The reaction mixture was stirred at 0-5° C. for 5 hours. The temperature of reaction mixture was raised to 20-25° C. and agitated at 20-25° C. for 18 hours. After completion of the reaction, dichloromethane (2.0 L) was added at 20-25° C. followed by addition of aqueous solution of potassium carbonate (440.0 g potassium carbonate in 1.1 L DM water) portion wise at 20-25° C. to control the evaluation of effervescence and agitated at 20-25° C. for 5-10 minutes. The layers were separated. The organic layer (dichloromethane) was washed with DM water (1.0 L) twice and organic layer was concentrated under vacuum at 40-50° C. until a viscous mass was obtained. The viscous mass was dissolved in acetone (1.0 L), cooled to 0-5° C. and agitated at 0-5° C. for 1 hour. The solid separated out was filtered, washed with chilled (0-5° C.) acetone (200.0 mL) and dried at 40-50° C. under vacuum for 6 hours to give the title compound (III, 210.0 g; 78.53%), with a purity of 99.06%.
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
270 g
Type
reactant
Reaction Step Six
Quantity
1.1 L
Type
reactant
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Eight
Yield
78.53%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:19]=[CH:18][C:5]2[N:6]([CH3:17])[C:7]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:8][C:4]=2[CH:3]=1.[C:20]([O-:23])(=O)[CH3:21].[Na+].[CH2:25]1[O:27][CH2:26]1.C(=O)([O-])[O-].[K+].[K+]>O.CC(C)=O.ClCCl.C(O)(=O)C>[OH:27][CH2:26][CH2:25][N:1]([CH2:21][CH2:20][OH:23])[C:2]1[CH:19]=[CH:18][C:5]2[N:6]([CH3:17])[C:7]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:8][C:4]=2[CH:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
NC1=CC2=C(N(C(=N2)CCCC(=O)OCC)C)C=C1
Name
Quantity
1.1 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(N(C(=N2)CCCC(=O)OCC)C)C=C1
Step Six
Name
Quantity
270 g
Type
reactant
Smiles
C1CO1
Step Seven
Name
Quantity
1.1 L
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-5° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the reaction mixture at 0-5° C
CUSTOM
Type
CUSTOM
Details
The temperature of reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 20-25° C.
STIRRING
Type
STIRRING
Details
agitated at 20-25° C. for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
was added at 20-25° C.
STIRRING
Type
STIRRING
Details
agitated at 20-25° C. for 5-10 minutes
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer (dichloromethane) was washed with DM water (1.0 L) twice
CONCENTRATION
Type
CONCENTRATION
Details
organic layer was concentrated under vacuum at 40-50° C. until a viscous mass
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
agitated at 0-5° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid separated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed
TEMPERATURE
Type
TEMPERATURE
Details
with chilled (0-5° C.) acetone (200.0 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40-50° C. under vacuum for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCN(C1=CC2=C(N(C(=N2)CCCC(=O)OCC)C)C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 78.53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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